molecular formula C7H9F3N4 B13069771 6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13069771
M. Wt: 206.17 g/mol
InChI Key: RRUCVKWCGJWRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methyl group at the 6th position and a trifluoromethyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a variety of substituted triazolopyrimidines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism involves the inhibition of specific pathways that lead to tumor growth. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications at the trifluoromethyl group enhanced potency against cancer cells.

Antiviral Properties
Research has also indicated that 6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine possesses antiviral properties. It has been shown to inhibit viral replication in vitro for several viruses including influenza and HIV. The compound's mechanism appears to involve interference with viral RNA synthesis.

Neuroprotective Effects
In neuropharmacology, this compound has been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Agricultural Applications

Pesticide Development
The compound's unique chemical structure allows it to be explored as a potential pesticide. Preliminary studies indicate that it exhibits herbicidal activity against certain weed species. Its efficacy can be attributed to its ability to disrupt metabolic processes in target plants.

Fungicide Properties
Additionally, research has identified antifungal properties in this compound. Field trials have shown effectiveness against common agricultural fungal pathogens, suggesting its use in crop protection strategies.

Material Science Applications

Polymer Additives
In material science, this compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to thermal degradation.

Data Tables

Application Area Specific Use Mechanism/Effect References
Medicinal ChemistryAnticancerInhibition of tumor growth pathways
AntiviralInhibition of viral replication
NeuroprotectiveProtection against oxidative stress
Agricultural SciencePesticideDisruption of metabolic processes in weeds
FungicideEffective against agricultural fungal pathogens
Material SciencePolymer AdditiveEnhanced thermal stability and mechanical properties

Case Studies

  • Anticancer Study : A study conducted on various derivatives of this compound revealed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range.
  • Agricultural Field Trial : Field tests using formulations containing this compound showed a 70% reduction in weed biomass compared to untreated controls over a growing season.
  • Material Stability Test : Incorporation of the compound into polycarbonate matrices resulted in a 30% increase in thermal degradation temperature compared to standard formulations.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been shown to interact with proteins involved in the inflammatory response, such as ATF4 and NF-kB.

    Pathways Involved: The compound exerts its effects through the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways.

Comparison with Similar Compounds

6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of increasing interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on current research findings.

  • Molecular Formula : C7_7H9_9F3_3N4_4
  • CAS Number : 1696952-69-8
  • Structure : The compound features a triazolo-pyrimidine core with a methyl and trifluoromethyl group that significantly influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the triazole ring followed by the introduction of the trifluoromethyl group.

Anticancer Activity

Recent studies have demonstrated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance:

  • Inhibition of Tubulin Polymerization : Compounds related to this scaffold have shown potent inhibition of tubulin polymerization. One study reported that certain derivatives inhibited tubulin polymerization about two-fold more effectively than combretastatin A-4 (CA-4), a known anticancer agent. The IC50_{50} values for these derivatives ranged from 60 nM to 101 nM against various cancer cell lines including A549 and HeLa cells .
CompoundIC50_{50} (nM)Cell Line
8q83HeLa
8r101A549
CA-4~160Various
  • Mechanism of Action : The mechanism involves interaction with tubulin at specific binding sites leading to cell cycle arrest and apoptosis. For example, compound 8q was shown to induce G2/M phase arrest in HeLa cells through mitochondrial pathways .

Antiviral Activity

Some studies have also explored the antiviral potential of triazolo[1,5-a]pyrimidines. In particular:

  • Inhibition of HIV : Certain analogs demonstrated activity against HIV-1 in vitro with IC50_{50} values in the micromolar range. Compounds were evaluated for their ability to inhibit RNase H activity which is crucial for viral replication .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by substitutions on the triazole and pyrimidine rings. Studies suggest that:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., trifluoromethyl) enhances potency against cancer cell lines.
  • Substituent Variability : Variations in substituents at the 2 and 7 positions can lead to marked differences in biological activity. For instance, compounds with halogenated anilines showed enhanced antiproliferative effects compared to unsubstituted analogs .

Case Study 1: Anticancer Efficacy in Zebrafish Models

In vivo studies using zebrafish embryos demonstrated that compound 8q significantly inhibited tumor growth. This model provided insights into the pharmacodynamics and potential therapeutic windows for triazolo[1,5-a]pyrimidine derivatives .

Case Study 2: Neuroprotective Potential

Research has indicated that certain derivatives may offer neuroprotective effects relevant to Alzheimer’s disease by stabilizing microtubules and enhancing neuronal integrity . This suggests potential applications beyond oncology.

Properties

Molecular Formula

C7H9F3N4

Molecular Weight

206.17 g/mol

IUPAC Name

6-methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H9F3N4/c1-4-2-11-6-12-5(7(8,9)10)13-14(6)3-4/h4H,2-3H2,1H3,(H,11,12,13)

InChI Key

RRUCVKWCGJWRLP-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=NC(=NN2C1)C(F)(F)F

Origin of Product

United States

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